molecular formula C20H13ClN2O7 B3036049 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate CAS No. 338960-80-8

[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate

Cat. No. B3036049
CAS RN: 338960-80-8
M. Wt: 428.8 g/mol
InChI Key: UZSSJPABYVPNRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated phenacyl bromides with substituted benzoic acids in the presence of a base such as potassium or sodium carbonate in a DMF medium at room temperature . This method could potentially be adapted for the synthesis of “[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate” by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These studies provide detailed information on the geometrical parameters of the molecules, which are often in agreement with computational methods like HF and DFT. Such analyses could be expected for “this compound” as well.

Chemical Reactions Analysis

The reactivity of related compounds includes the ability to form various heterocyclic scaffolds , as well as undergoing reactions with chloroacetone and omega-bromoacetophenone . The presence of nitro groups and other electron-withdrawing substituents can significantly affect the reactivity and the types of chemical transformations that the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized by various spectroscopic methods. FT-IR spectroscopy is used to analyze vibrational wavenumbers, which can be computed and assigned using computational methods . The first hyperpolarizability, HOMO and LUMO analysis, and MEP (Molecular Electrostatic Potential) are also reported to understand the electronic properties of the molecules . The stability of the molecules is often analyzed using NBO (Natural Bond Orbital) analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These methods would likely be applicable to the analysis of “this compound.”

Relevant Case Studies

While no direct case studies on “this compound” are provided, the papers include studies on compounds with similar structural features. For instance, the crystal packing of methyl 4-(4-chloroanilino)-3-nitrobenzoate features hydrogen bonding and π-π stacking interactions , which could be relevant to the compound of interest. The mesomorphic properties of related benzoates have also been examined, showing various liquid crystalline phases influenced by the presence of nitro groups and other substituents .

Scientific Research Applications

Herbicide Metabolism in Soil and Plants

Research has shown that related compounds like bifenox, a diphenyl ether herbicide, exhibit significant metabolic activity in soil and plants. Bifenox, similar in structure to the requested compound, demonstrates a half-life of 3 to 7 days in soil, forming metabolites such as 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, nitrofen, and 5-(2,4-dichlorophenoxy)anthranilic acid. These metabolites indicate the complex interactions of such compounds within environmental systems (Leather & Foy, 1977).

Decomposition and Electrochemical Behavior

The electrochemical behavior of bifenox, a structurally similar nitropesticide, reveals insights into the decomposition reactions of such compounds. In aprotic media, bifenox undergoes reduction leading to the formation of a nitro anion radical, subsequently decomposing into products like nitrofen. This study highlights the potential for complex intramolecular electron transfers and chemical transformations within these compounds (Hromadová et al., 2005).

Synthesis of Derivatives

New derivatives of compounds similar to the requested chemical have been synthesized, such as {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates. These derivatives undergo further reactions to form compounds with potential applications in various fields, illustrating the versatility and potential for diverse applications of these chemicals (Kolyamshin et al., 2021).

Wastewater Treatment

Studies on the degradation of 4-chlorophenol in wastewater using advanced oxidation processes (AOPs) have relevance to the degradation of similar compounds. These studies demonstrate the efficiency of various organic oxidants, like peroxy acetic acid (PAA) and p-nitrobenzoic acid (PNBA), in facilitating the removal and mineralization of such compounds (Sharma, Mukhopadhyay, & Murthy, 2010).

Photophysical and Electrochemical Properties

Research on related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has focused on their photophysical and electrochemical properties. These studies involve spectroscopic analysis, examining aspects like hyperpolarizability, molecular structure, and charge transfer mechanisms, which are crucial for understanding the behavior of these compounds in various applications (Chidan Kumar et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O7/c21-15-4-8-17(9-5-15)30-19-10-1-13(11-18(19)23(27)28)12-29-20(24)14-2-6-16(7-3-14)22(25)26/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSSJPABYVPNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153578
Record name Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338960-80-8
Record name Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338960-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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